![molecular formula C14H13ClFNO2S B2748559 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide CAS No. 1421526-50-2](/img/structure/B2748559.png)
2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
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Description
2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Spectroscopic Properties
A study focused on synthesizing and characterizing a number of acylthioureas, including derivatives similar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide. The research highlighted their interaction with bacterial cells and potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Potential as HDAC Inhibitors
Another study explored derivatives of aroyl-pyrrolyl-hydroxyamides (APHAs), similar in structure to the benzamide , as histone deacetylase (HDAC) inhibitors. These compounds demonstrated selectivity for class II HDACs, with specific derivatives showing high activity and selectivity, suggesting their potential use in treating diseases like leukemia (Mai et al., 2005).
Fluorescence Enhancement in Metal Ion Detection
Research on a thioamide derivative of 8-hydroxyquinoline-benzothiazole, structurally related to the mentioned benzamide, showcased its use in detecting transition-metal ions. The study found that the compound exhibited highly selective fluorescence enhancement properties for Hg2+ ions in aqueous solution, making it potentially useful for metal ion detection (Song et al., 2006).
Anti-inflammatory Applications
A study investigated the synthesis of 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes, which are structurally related to the compound . The findings demonstrated significant in-vitro anti-inflammatory activity, particularly in derivatives with chloro functional groups (Deka et al., 2012).
Potential Anti-HIV and CDK2 Inhibitor
Fluorine substituted 1,2,4-triazinones, structurally similar to the benzamide of interest, were synthesized and tested for their potential as anti-HIV-1 and CDK2 inhibitors. Some derivatives displayed significant activity, indicating their potential for use in HIV and cancer treatment (Makki, Abdel-Rahman, & Khan, 2014).
Imaging Sigma-2 Receptor Status in Tumors
A study synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in tumors. The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in tumor imaging (Tu et al., 2007).
properties
IUPAC Name |
2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c15-9-3-1-4-10(16)13(9)14(19)17-7-6-11(18)12-5-2-8-20-12/h1-5,8,11,18H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEKGZGPYPFPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CC=CS2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-N-[3-hydroxy-3-(thiophen-2-YL)propyl]benzamide |
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